

Potency Showdown: A Comparative Guide to WDR5-0103 and MM-589

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Compound of Interest

Compound Name: WDR5-0103

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In the landscape of epigenetic drug discovery, the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL) has emerged as a pivotal target, particularly for the treatment of acute leukemias with MLL rearrangements.^[1] Two notable small molecule inhibitors, **WDR5-0103** and MM-589, have been developed to disrupt this interaction. This guide provides a comprehensive comparison of their potency, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.

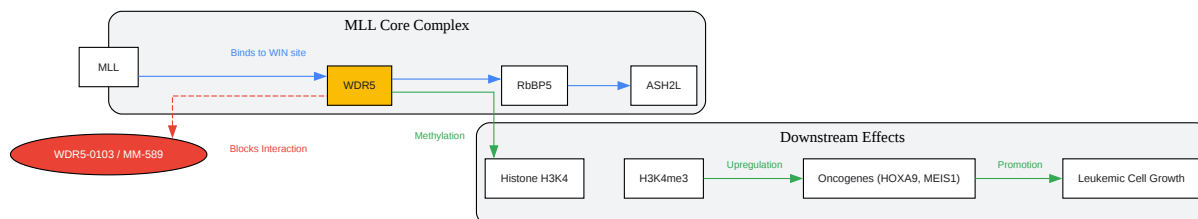
Quantitative Potency Comparison

MM-589 demonstrates significantly higher potency compared to **WDR5-0103** in both biochemical and cellular assays. The following table summarizes the key quantitative data for these two inhibitors.

Parameter	WDR5-0103	MM-589
Binding Affinity (Kd)	450 nM[2][3][4][5]	< 1 nM (Ki)[6][7]
WDR5 Binding (IC50)	3.0 μ M (Peptide Displacement)	0.90 nM[7]
MLL HMT Activity (IC50)	39 μ M (at 0.125 μ M MLL complex)[2]	12.7 nM[6][7]
Cellular Potency (IC50)	Not explicitly reported in MLL-rearranged cell lines	0.21 μ M (MOLM-13 cells)[6][7], 0.25 μ M (MV4-11 cells)[6][7], 8.6 μ M (HL-60 cells)[6][7]

Mechanism of Action: Disrupting the WDR5-MLL Interaction

Both **WDR5-0103** and MM-589 function by competitively inhibiting the binding of the MLL protein to a conserved arginine-binding pocket on the surface of WDR5, often referred to as the "WIN" (WDR5-interacting) site.[1] WDR5 is a crucial scaffolding protein within the MLL complex, and its interaction with MLL is essential for the complex's histone methyltransferase (HMT) activity.[1] This enzymatic activity leads to the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the aberrant activity of MLL fusion proteins leads to the upregulation of oncogenic genes like HOXA9 and MEIS1.[1] By disrupting the WDR5-MLL interaction, these inhibitors abrogate the HMT activity of the MLL complex, leading to a downstream reduction in the expression of these oncogenes.[1]



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WDR5-MLL signaling pathway and the inhibitory action of **WDR5-0103** and MM-589.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the potency of **WDR5-0103** and MM-589.

In Vitro MLL Core Complex Catalytic Activity Assay (**WDR5-0103**)

This assay measures the ability of **WDR5-0103** to inhibit the histone methyltransferase activity of the MLL complex.

- Reagents:
 - Reconstituted trimeric MLL core complex (MLL, WDR5, RbBP5).
 - Biotinylated Histone H3 (1-25) peptide substrate.
 - [³H]S-adenosylmethionine ([³H]SAM) as a methyl donor.
 - **WDR5-0103** at various concentrations.

- Assay Buffer: 20 mM Tris/HCl (pH 8.0), 5 mM DTT, 0.01% Triton X-100.
- Quenching Solution: 7.5 M guanidinium chloride.
- Streptavidin-coated 96-well microplate.
- Procedure:
 - The MLL trimeric complex is incubated with the biotinylated H3 peptide and varying concentrations of **WDR5-0103** in the assay buffer.
 - The enzymatic reaction is initiated by the addition of 2 μ M [3 H]SAM.
 - The reaction mixture is incubated for 1 hour at room temperature.
 - The reaction is quenched by adding the guanidinium chloride solution.
 - The mixture is transferred to a streptavidin-coated microplate and incubated for at least 1 hour to allow the biotinylated peptide to bind.
 - The amount of incorporated radioactivity is measured using a Topcount plate reader.
 - IC50 values are calculated from the dose-response curve.

AlphaLISA-based MLL HMT Functional Assay (MM-589)

This is a high-throughput assay used to measure the inhibitory effect of MM-589 on MLL histone methyltransferase activity.

- Reagents:
 - Reconstituted MLL complex.
 - Biotinylated histone H3 substrate.
 - S-adenosyl-L-methionine (SAM).
 - MM-589 at various concentrations.

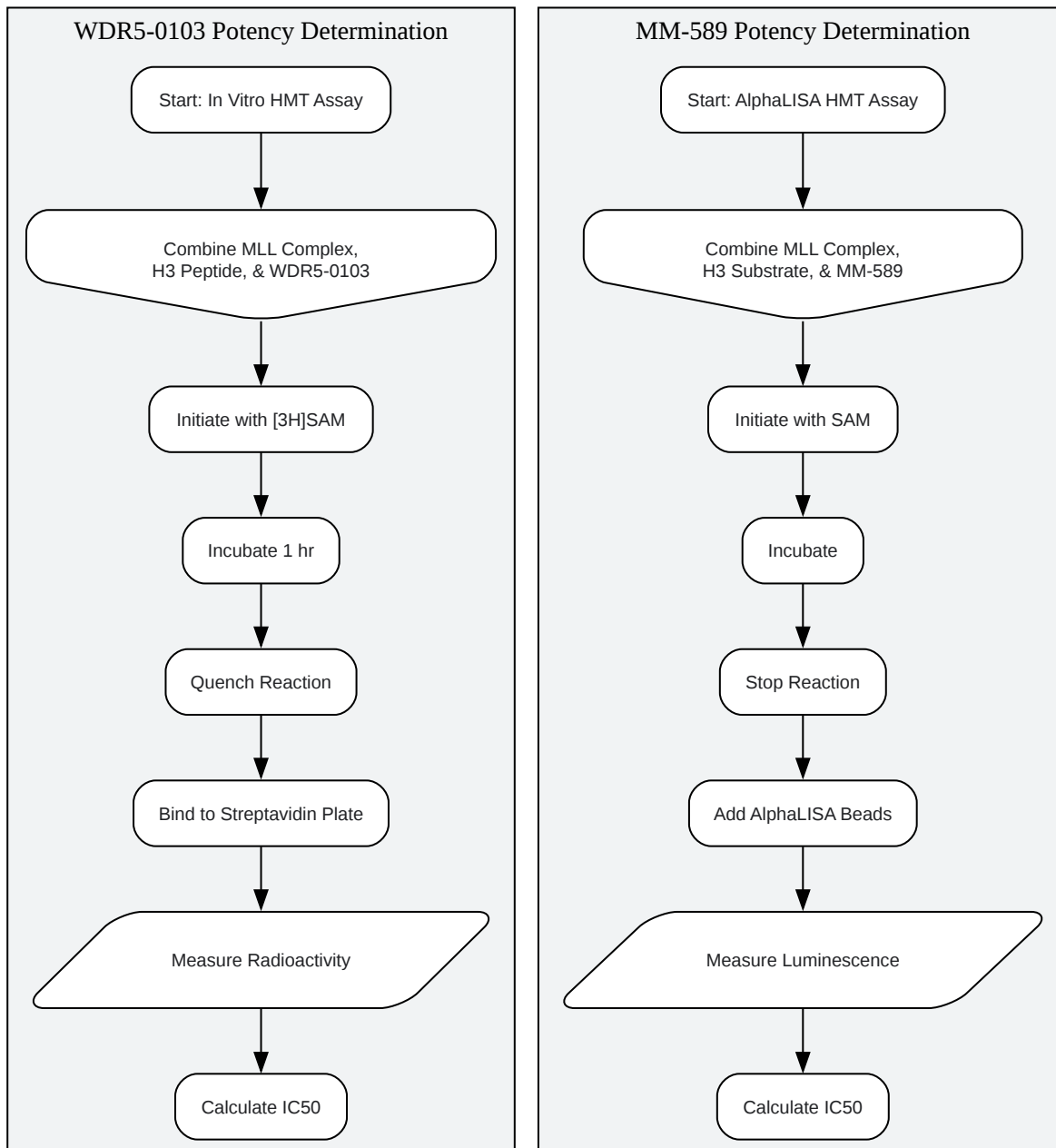
- AlphaLISA donor and acceptor beads.
- Procedure:
 - The MLL complex is incubated with the histone H3 substrate and varying concentrations of MM-589.
 - The enzymatic reaction is initiated by the addition of SAM.
 - After a set incubation time, the reaction is stopped.
 - AlphaLISA donor and acceptor beads, conjugated to antibodies that recognize the methylated histone substrate, are added.
 - In the presence of the methylated product, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.
 - The signal is measured using a plate reader, and IC50 values are determined from the dose-response curve.

Cell Viability Assay (MM-589)

This assay determines the cytotoxic or cytostatic effects of MM-589 on leukemia cell lines.^[7]

- Cell Lines:
 - MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).
 - Non-MLL-rearranged leukemia cell line (e.g., HL-60) as a control.
- Procedure:
 - Cells are seeded into 96-well plates.
 - Cells are treated with a serial dilution of MM-589 or a vehicle control (DMSO).
 - Plates are incubated for 4 to 7 days under standard cell culture conditions.

- Cell viability is assessed using a resazurin-based reagent or other similar methods. The intensity of the resulting fluorescence or color is proportional to the number of viable cells.
- IC50 values are calculated from the dose-response curves.[7]



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Comparative experimental workflow for determining in vitro potency.

Conclusion

Based on the available data, MM-589 is a significantly more potent inhibitor of the WDR5-MLL interaction than **WDR5-0103**. Its sub-nanomolar binding affinity and low nanomolar inhibition of MLL HMT activity, which translate to sub-micromolar efficacy in MLL-rearranged leukemia cell lines, highlight its potential as a powerful research tool and a promising therapeutic candidate. In contrast, **WDR5-0103** exhibits more moderate potency, with binding affinity in the mid-nanomolar range and requiring micromolar concentrations for in vitro enzymatic inhibition. For researchers seeking a highly potent and cell-active inhibitor of the WDR5-MLL interaction, MM-589 represents the superior choice.

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